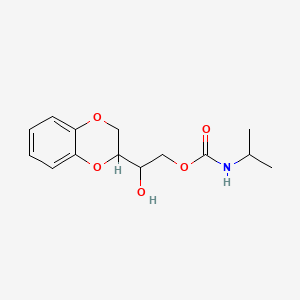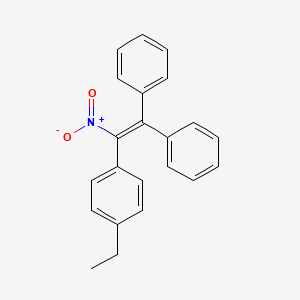
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- is a complex organic compound characterized by its ethylene backbone and the presence of phenyl and nitro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- typically involves multi-step organic reactions. One common method includes the bromination of 2,2-diphenyl-1-(p-ethylphenyl)ethene, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Produces oxides and other oxygenated derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted phenyl derivatives.
科学研究应用
ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ETHYLENE, 2,2-DIPHENYL-1-(p-ETHYLPHENYL)-1-NITRO- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities. The phenyl groups may interact with hydrophobic regions of proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
1-Bromo-2,2-diphenyl-1-(p-ethylphenyl)ethene: Shares a similar ethylene backbone but lacks the nitro group.
2,2-Diphenyl-1-(p-ethylphenyl)ethanol: Contains a hydroxyl group instead of a nitro group.
属性
CAS 编号 |
21141-47-9 |
|---|---|
分子式 |
C22H19NO2 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
1-ethyl-4-(1-nitro-2,2-diphenylethenyl)benzene |
InChI |
InChI=1S/C22H19NO2/c1-2-17-13-15-20(16-14-17)22(23(24)25)21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,2H2,1H3 |
InChI 键 |
YSNYSJITEWGPRU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]-2-methylpropan-1-ol](/img/structure/B14705215.png)
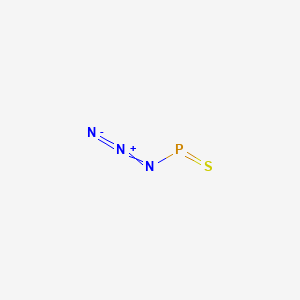

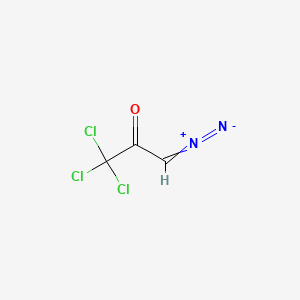

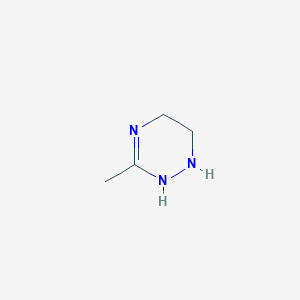
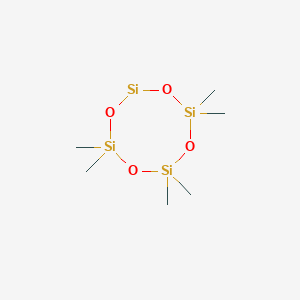
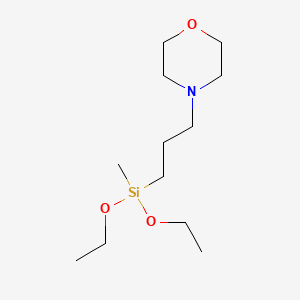
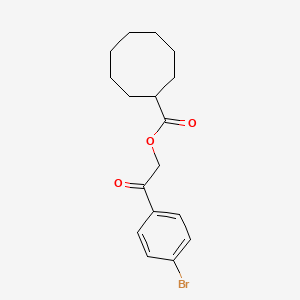
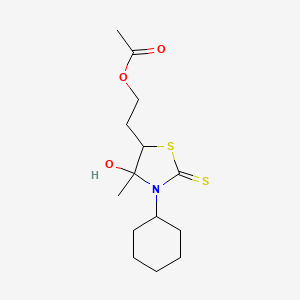
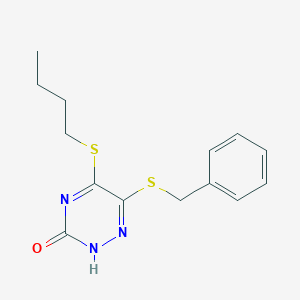
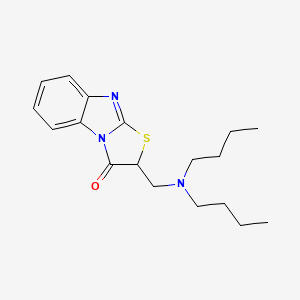
![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)
